molecular formula C17H12BrN3O3 B2401281 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899752-88-6

6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2401281
CAS No.: 899752-88-6
M. Wt: 386.205
InChI Key: VEPJVTZVHPBPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound built on a pyridazin-3-one scaffold, a heterocyclic structure recognized as a significant biologically active pharmacophore in medicinal chemistry . Compounds featuring this core structure have been extensively cited in scientific literature for their wide range of pharmacological activities, providing a foundation for the development of safe and effective drugs . The pyridazinone ring system is a component of various therapeutic agents and is associated with diverse biological activities. Research into pyridazinone derivatives has identified compounds with anti-viral properties, including demonstrated activity against viruses such as Hepatitis A (HAV) . Furthermore, this chemical class is known for anti-inflammatory potential, with some derivatives acting as dual inhibitors of key enzymes like COX-2 and 15-LOX, which are pivotal in the inflammatory process . Other explored research areas for pyridazinone derivatives include their role as phosphodiesterase 4 (PDE4) inhibitors , a mechanism utilized in treatments for conditions like chronic obstructive pulmonary disease (COPD) . Additional research suggests potential applications in developing agents with anti-cancer, antimicrobial, and anti-convulsant properties . The specific substitution pattern on this particular compound—featuring a 3-bromophenyl group at the 6-position and a 3-nitrobenzyl group at the 2-position—may influence its electronic properties, binding affinity, and overall bioactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-14-5-2-4-13(10-14)16-7-8-17(22)20(19-16)11-12-3-1-6-15(9-12)21(23)24/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPJVTZVHPBPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromophenyl group can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally similar analogs from the evidence:

Compound Structure (Key Substituents) Position of Substituents Reported Biological Activity Pharmacological Notes Reference
Target Compound : 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one 6: 3-Bromophenyl; 2: 3-Nitrobenzyl Not explicitly reported Hypothesized to modulate CNS or inflammatory targets based on substituents -
6-Phenyl-3’-imino-benzylidene-4-benzylidene-pyridazinone 6: Phenyl; 4: Benzylidene Anti-inflammatory, antinociceptive EC₅₀ values: ~10–50 µM in carrageenan-induced edema models
6-(3’-Nitrophenyl)-4-substituted-benzylidene-pyridazinone 6: 3-Nitrophenyl; 4: Benzylidene Anticonvulsant ED₅₀: 25 mg/kg in maximal electroshock (MES) tests
6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (Patent EP2021/09) 6: Silyl ether; 4: 4-Fluorophenyl Not explicitly reported Enhanced lipophilicity for CNS penetration
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine Core: Benzodioxin; 2: Methoxy Research use only (unvalidated) Molecular weight: 391.46; SMILES indicates potential solubility challenges

Key Observations

Substituent Effects on Bioactivity :

  • Nitro Groups : The presence of a 3-nitrophenyl group (as in Siddiqui et al.) correlates with anticonvulsant activity, likely due to electron-withdrawing effects enhancing receptor binding . The target compound’s 3-nitrobenzyl group may similarly influence activity but requires validation.
  • Halogen Substitution : Bromine at the 3-position (target compound) may improve metabolic stability compared to fluorine (patent compound ), though fluorine’s smaller size aids blood-brain barrier penetration.

Structural Diversity: Benzylidene vs. Benzyl: Benzylidene substituents (C=CH-Ph) in Asif et al. enhance anti-inflammatory activity compared to simple benzyl groups, suggesting the target compound’s benzyl group may reduce potency.

Pharmacological Gaps: The target compound lacks direct activity data.

Research Tools and Methodological Considerations

  • Crystallography: Software like SHELX and WinGX are widely used for determining pyridazinone derivative structures, critical for SAR analyses.
  • Activity Profiling: Assays such as MES tests (for anticonvulsants) and carrageenan-induced edema models (for anti-inflammatories) are standard in evaluating pyridazinones .

Biological Activity

The compound 6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the pyridazinone family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14BrN3O2C_{16}H_{14}BrN_{3}O_{2} with a molecular weight of approximately 366.20 g/mol. The structure features a pyridazinone core substituted with bromophenyl and nitrophenyl groups, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₆H₁₄BrN₃O₂
Molecular Weight366.20 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, research has shown that pyridazinones can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.

  • Mechanism of Action : The compound may exert its effects by targeting specific enzymes involved in cell cycle regulation and apoptosis. For example, it has been suggested that it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Inhibitors of phosphodiesterase (PDE) enzymes, which are known to play a role in inflammatory processes, have shown promising results in preclinical models.

  • Case Study : A study on related compounds demonstrated that they could reduce inflammation markers in animal models of arthritis, suggesting a similar potential for This compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits inhibitory effects against several bacterial strains.

  • Research Findings : In vitro assays revealed that derivatives of pyridazinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro may enhance this activity.

Research Findings Overview

Study FocusFindings
Anticancer ActivityInduces apoptosis; inhibits CDKs; effective against various cancer lines
Anti-inflammatory EffectsReduces inflammation markers in arthritis models
Antimicrobial ActivityInhibitory effects on Gram-positive and Gram-negative bacteria

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, especially for the dihydropyridazinone core and substituent orientations .
  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and substituent positions, with NOESY for stereochemical analysis .
  • Mass spectrometry (HRMS) : To verify molecular weight (±0.001 Da accuracy) and fragmentation patterns .

What in vitro assays are appropriate for initial screening of its biological activity?

Basic Research Question

  • Enzyme inhibition assays : Target kinases or hydrolases due to the compound’s nitro and bromo substituents, which mimic ATP-binding motifs .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, given structural similarity to known modulators .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

How can researchers optimize the regioselectivity of substitutions on the dihydropyridazinone core?

Advanced Research Question

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct substitutions to para positions, while bromine’s steric bulk influences ortho/meta selectivity .
  • Catalytic systems : Pd(OAc)₂/XPhos enhances cross-coupling efficiency at less accessible positions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) .

What strategies resolve contradictions between computational predictions and experimental data in structure-activity relationships (SAR)?

Advanced Research Question

  • Validation via crystallography : Compare DFT-optimized geometries with X-ray structures to identify discrepancies in bond angles or torsional strain .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .
  • Error analysis : Reassess solvent effects (implicit vs. explicit models) and protonation states in simulations .

How can the compound’s interaction with biological targets be elucidated using computational methods?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Glide to model binding poses with kinase domains (e.g., EGFR or VEGFR2) .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical interactions (e.g., H-bonds with nitro groups or π-π stacking with bromophenyl) .

How should researchers address conflicting bioactivity data across studies?

Advanced Research Question

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : HPLC (>95% purity) to rule out byproduct interference .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for assay sensitivity .

What mechanistic insights explain unexpected byproducts during synthesis?

Advanced Research Question

  • Side reactions : Nitro group reduction under acidic conditions forms undesired amines; use inert atmospheres to mitigate .
  • Intermediate characterization : LC-MS to trace byproduct formation (e.g., dimerization via radical intermediates) .
  • Kinetic control : Lower reaction temperatures suppress competing pathways (e.g., SN1 vs. SN2 mechanisms) .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

  • Thermal stability : TGA/DSC analysis reveals decomposition above 200°C; store at −20°C in amber vials .
  • Photodegradation : UV-Vis spectroscopy monitors nitro group decomposition under light; use light-protected containers .
  • Solubility : LogP calculations (~3.5) suggest limited aqueous stability; prepare fresh DMSO stock solutions .

What rational design principles improve the pharmacokinetics of its derivatives?

Advanced Research Question

  • Bioisosteric replacement : Substitute bromine with CF₃ to enhance metabolic stability .
  • Prodrug strategies : Esterify the nitrophenyl group to improve oral bioavailability .
  • ADMET prediction : SwissADME or QikProp to optimize logP (<5), PSA (<140 Ų), and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.